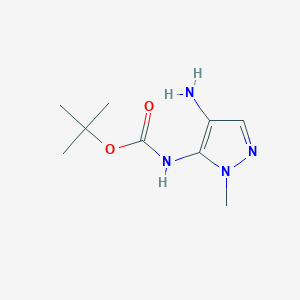![molecular formula C18H19NO3S B2356720 9-methoxy-2-methyl-4-[2-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1396757-48-4](/img/structure/B2356720.png)
9-methoxy-2-methyl-4-[2-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-methoxy-2-methyl-4-[2-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a useful research compound. Its molecular formula is C18H19NO3S and its molecular weight is 329.41. The purity is usually 95%.
BenchChem offers high-quality 9-methoxy-2-methyl-4-[2-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-methoxy-2-methyl-4-[2-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analogs
- Researchers Carpenter, Peesapati, and Proctor (1979) developed a synthesis of structural analogues to related benzoxazepine compounds, focusing on bromo-compounds and their derivatives (Carpenter, Peesapati, & Proctor, 1979).
- Sedgeworth and Proctor (1981) synthesized the 1,4-ethano-3-benzazepine ring system, exploring various 9-substituted benzosuberones (Sedgeworth & Proctor, 1981).
Practical Synthesis and Applications
- Ikemoto et al. (2005) developed a practical synthesis method for an orally active CCR5 antagonist, a compound structurally related to benzoxazepines (Ikemoto et al., 2005).
Novel Synthesis Techniques
- Pecherer, Sunbury, and Brossi (1972) described a new synthesis of aromatic methoxy substituted benzazepines, leading to previously undescribed compounds (Pecherer, Sunbury, & Brossi, 1972).
Dopaminergic Activity Studies
- Pfeiffer et al. (1982) studied the dopaminergic activity of substituted benzazepines, exploring their potential as agonists of central and peripheral dopamine receptors (Pfeiffer et al., 1982).
Mechanism and Stereochemistry
- Wang et al. (2001) researched the mechanism and stereochemistry in the formation of β-lactam derivatives of benzodiazepines, contributing to the understanding of stereochemical processes in these compounds (Wang, Zhou, Xu, Jin, Li, & Chan, 2001).
Fluorescent Nanomaterials
- Ghodbane et al. (2012) explored the use of 2-phenyl-benzoxazole derivatives, closely related to benzoxazepines, in the creation of fluorescent nanomaterials for potential applications in biological media (Ghodbane et al., 2012).
properties
IUPAC Name |
9-methoxy-2-methyl-4-(2-methylsulfanylphenyl)-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-12-18(20)19(14-8-4-5-10-16(14)23-3)11-13-7-6-9-15(21-2)17(13)22-12/h4-10,12H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLOZVLCJJWQLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2=C(O1)C(=CC=C2)OC)C3=CC=CC=C3SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-methoxy-2-methyl-4-[2-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-Methyl-1-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2356642.png)

![(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2356648.png)
![(3E)-3-{[(2-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2356650.png)



![1-[4-(1-Adamantyl)piperazin-1-yl]-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2356656.png)
![6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2356658.png)
![5-(Thieno[3,2-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2356659.png)